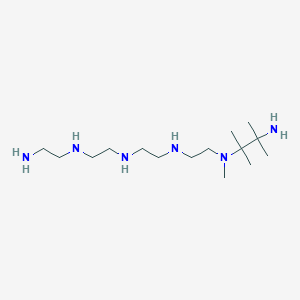
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is a complex organic compound characterized by its unique structure featuring multiple methyl groups and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine typically involves multi-step organic reactions. One common method includes the reaction of primary amines with alkyl halides under controlled conditions to introduce the desired methyl groups and nitrogen atoms. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or other reduced forms of the original compound.
Scientific Research Applications
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol
- 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-yl methanesulfonate
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Uniqueness
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
75562-96-8 |
|---|---|
Molecular Formula |
C15H38N6 |
Molecular Weight |
302.50 g/mol |
IUPAC Name |
3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-N,2,3-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C15H38N6/c1-14(2,17)15(3,4)21(5)13-12-20-11-10-19-9-8-18-7-6-16/h18-20H,6-13,16-17H2,1-5H3 |
InChI Key |
VJECTFUYFRJLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)N(C)CCNCCNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



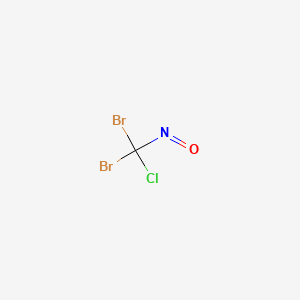
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
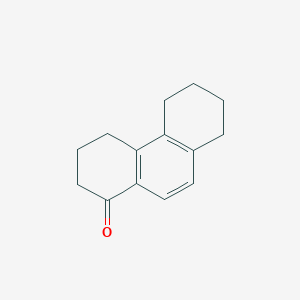
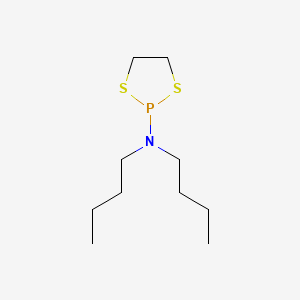


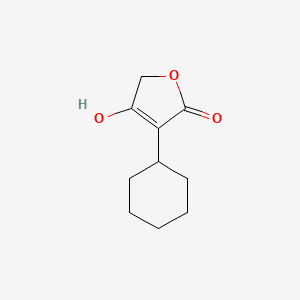
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
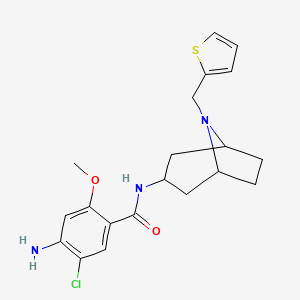

![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
